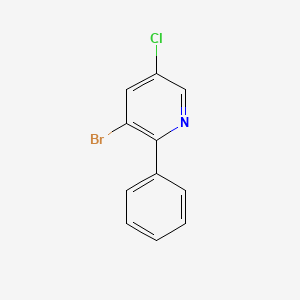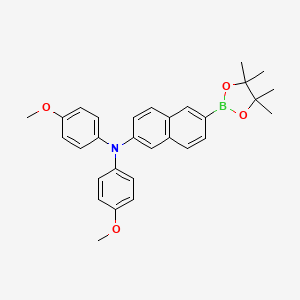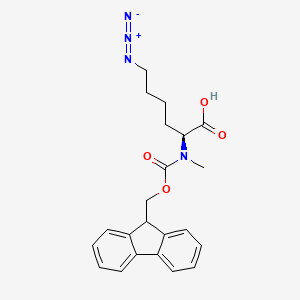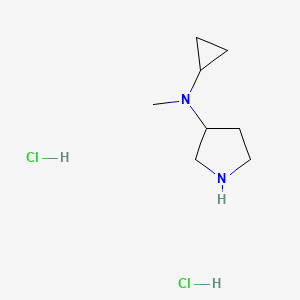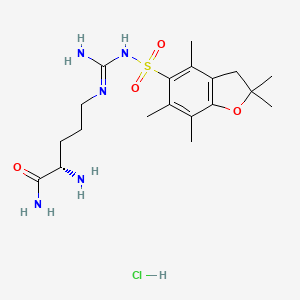![molecular formula C28H44Cl2NO3PRu B6297247 Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane CAS No. 625082-83-9](/img/structure/B6297247.png)
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in olefin metathesis. The compound consists of a ruthenium center coordinated with a dichloro ligand, a nitro-substituted phenylmethylene group, and a tricyclohexylphosphane ligand. This unique structure imparts significant catalytic properties, making it valuable in both academic research and industrial applications .
作用机制
Target of Action
The primary target of Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane, also known as Nitro-Grela 1 gen., is olefins . Olefins are a type of organic compound composed of carbon-carbon double bonds. They play a crucial role in various chemical reactions, particularly in the formation of polymers.
Mode of Action
Nitro-Grela acts as a catalyst in olefin metathesis reactions . Metathesis is a type of chemical reaction where the groups of different molecules exchange places. In the case of olefin metathesis, the compound facilitates the breaking and reforming of carbon-carbon double bonds in olefins . This results in the rearrangement of the olefins into new configurations, enabling the synthesis of complex organic compounds.
Biochemical Pathways
The primary biochemical pathway affected by Nitro-Grela is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of olefins. The downstream effects of this pathway include the synthesis of complex organic compounds, including polymers and pharmaceuticals .
Pharmacokinetics
Its efficiency and activity can be influenced by factors such as temperature and the presence of other substances in the reaction environment .
Result of Action
The action of Nitro-Grela leads to the rearrangement of olefins into new configurations . This enables the synthesis of complex organic compounds, including polymers and pharmaceuticals. The compound’s action as a catalyst can significantly increase the efficiency of these synthesis processes .
Action Environment
The action, efficacy, and stability of Nitro-Grela can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalytic reaction . Additionally, the presence of other substances in the reaction environment can either enhance or inhibit the catalyst’s activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the reaction of ruthenium trichloride with tricyclohexylphosphane and the nitro-substituted phenylmethylene ligand under inert conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Olefin Metathesis: This is the most notable reaction, where the compound acts as a catalyst to facilitate the exchange of alkylidene groups between olefins.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions, and solvents like dichloromethane, toluene, or tetrahydrofuran are commonly used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. In olefin metathesis, the primary products are the newly formed olefins resulting from the exchange of alkylidene groups .
科学研究应用
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in olefin metathesis reactions, which are crucial for the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of polymers, fine chemicals, and other industrial products due to its efficiency and selectivity as a catalyst
相似化合物的比较
Similar Compounds
Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II): Similar structure but lacks the nitro group.
Hoveyda-Grubbs Catalyst: A well-known olefin metathesis catalyst with a similar ruthenium center but different ligands.
Uniqueness
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane is unique due to the presence of the nitro group, which can influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
属性
IUPAC Name |
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H11NO3.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h16-18H,1-15H2;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAYSMFZSHFDGA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44Cl2NO3PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

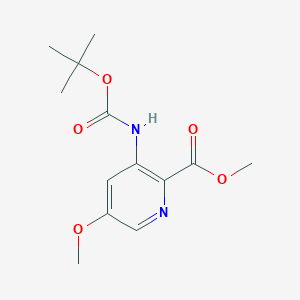
![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
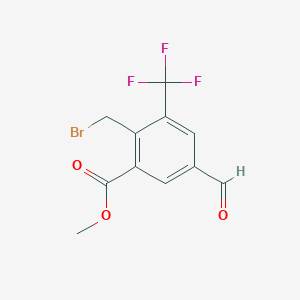
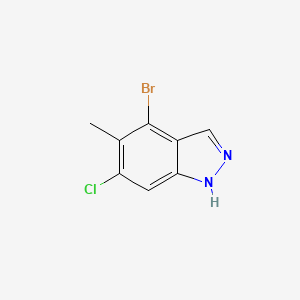
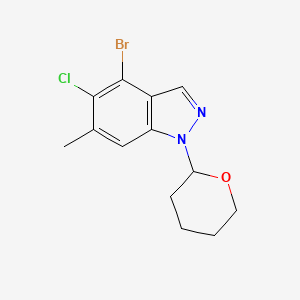

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
